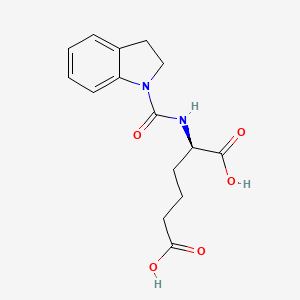
(2S)-4-(2,4-dimethylphenyl)sulfonylpiperazine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-4-(2,4-dimethylphenyl)sulfonylpiperazine-2-carboxylic acid, commonly known as DMSPCA, is a chemical compound that belongs to the class of piperazine derivatives. It has been widely studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery. DMSPCA is a white crystalline powder that is soluble in water and organic solvents. In
科学的研究の応用
DMSPCA has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, diabetes, and inflammation. In pharmacology, it has been studied for its effects on the central nervous system, cardiovascular system, and immune system. In drug discovery, it has been used as a scaffold for the design and synthesis of new compounds with improved pharmacological properties.
作用機序
The exact mechanism of action of DMSPCA is not fully understood. However, it is believed to act as a modulator of various signaling pathways in the body. It has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and pain. It has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
DMSPCA has been shown to have various biochemical and physiological effects in the body. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to have hypoglycemic and hypolipidemic effects. In addition, it has been shown to have neuroprotective and cardioprotective effects.
実験室実験の利点と制限
One of the main advantages of using DMSPCA in lab experiments is its high purity and stability. It is also relatively easy to synthesize and purify. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.
将来の方向性
There are several future directions for research on DMSPCA. One area of interest is its potential as a drug candidate for the treatment of various diseases such as cancer, diabetes, and inflammation. Another area of interest is its effects on the central nervous system, cardiovascular system, and immune system. Further research is also needed to elucidate its mechanism of action and to design and synthesize new compounds based on its structure.
合成法
DMSPCA can be synthesized by reacting 2,4-dimethylbenzenesulfonyl chloride with piperazine-2-carboxylic acid in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane or chloroform at room temperature. After the reaction is complete, the product is purified by recrystallization from a suitable solvent such as ethanol or methanol.
特性
IUPAC Name |
(2S)-4-(2,4-dimethylphenyl)sulfonylpiperazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-9-3-4-12(10(2)7-9)20(18,19)15-6-5-14-11(8-15)13(16)17/h3-4,7,11,14H,5-6,8H2,1-2H3,(H,16,17)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKJYKPSZJLFNE-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCNC(C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCN[C@@H](C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(1S)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethyl]-3-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)urea](/img/structure/B7354240.png)
![5-[(4-Hydroxycyclohexyl)amino]-5,6,7,8-tetrahydronaphthalene-2-carbonitrile](/img/structure/B7354244.png)
![1-[(1S)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethyl]-3-(3-methyl-1,2-oxazol-4-yl)urea](/img/structure/B7354247.png)
![5-[[(1R,2S)-2-hydroxycyclopentyl]methylamino]-5,6,7,8-tetrahydronaphthalene-2-carbonitrile](/img/structure/B7354256.png)
![(1S,2R)-2-[[[cyclohexyl(1H-imidazol-2-yl)methyl]amino]methyl]cyclopentan-1-ol](/img/structure/B7354258.png)
![tert-butyl 2-[[(2R)-1-hydroxypropan-2-yl]amino]-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B7354284.png)
![tert-butyl N-[6-[[(2R)-1-hydroxypropan-2-yl]amino]spiro[2.5]octan-2-yl]carbamate](/img/structure/B7354291.png)
![butyl 2-[[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]amino]propanoate](/img/structure/B7354298.png)
![2-[(3S,4S)-3-cyclopropyl-4-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]butanamide](/img/structure/B7354309.png)
![2-[4-[[(1S,5S)-1-pyridin-3-yl-2-azabicyclo[3.2.0]heptan-2-yl]methyl]phenoxy]acetonitrile](/img/structure/B7354315.png)
![3-[(1-methyl-2-oxabicyclo[2.2.2]octan-4-yl)methylsulfanyl]-4-prop-2-enyl-1H-1,2,4-triazol-5-one](/img/structure/B7354328.png)

![2-[(1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methylsulfanyl]-1,3-oxazole](/img/structure/B7354338.png)
![(2S,7R)-N-[(4-bromo-1,2-thiazol-5-yl)methyl]-2,7-dimethyl-1,4-oxazepane-4-carboxamide](/img/structure/B7354348.png)